molecular formula C13H14OS B13090008 Cyclopropyl2-(2-thiomethylphenyl)ethylketone

Cyclopropyl2-(2-thiomethylphenyl)ethylketone

Cat. No.: B13090008
M. Wt: 218.32 g/mol
InChI Key: OTEAURSKQQWQRD-UHFFFAOYSA-N
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Description

Cyclopropyl2-(2-thiomethylphenyl)ethylketone is a cyclopropane-containing ketone derivative featuring a 2-thiomethylphenyl substituent. Its structure comprises a cyclopropyl ring fused to an ethylketone backbone, with a sulfur-containing thiomethyl (-SMe) group at the ortho position of the phenyl ring. This compound belongs to the class of donor-acceptor (D–A) cyclopropanes, which are characterized by electron-rich (donor) and electron-deficient (acceptor) groups on adjacent carbons of the cyclopropane ring . Such compounds are pivotal intermediates in organic synthesis, enabling access to heterocycles and bioactive molecules through strain-driven ring-opening reactions .

Properties

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

2-(3-cyclopropyl-3-oxopropyl)thiobenzaldehyde

InChI

InChI=1S/C13H14OS/c14-13(11-5-6-11)8-7-10-3-1-2-4-12(10)9-15/h1-4,9,11H,5-8H2

InChI Key

OTEAURSKQQWQRD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CCC2=CC=CC=C2C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone typically involves the reaction of cyclopropyl methyl ketone with 2-(methylthio)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran or dimethyl sulfoxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone or ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The electronic and steric properties of substituents on the phenyl ring significantly influence the reactivity and stability of cyclopropyl ketones. Key analogs include:

Compound Substituent Electronic Effect Key Characteristics
Cyclopropyl2-(2-hydroxyphenyl)ethylketone -OH Electron-donating Enhanced hydrogen-bonding capacity; prone to oxidation. Used in heterocycle synthesis .
Cyclopropyl2-(2-thiomethylphenyl)ethylketone -SMe Mildly electron-donating Improved stability against oxidation; sulfur participates in metal coordination .
Cyclopropyl2-(2-methylphenyl)ethylketone -CH₃ Electron-donating Lower polarity; limited applications in catalysis.

Key Insights :

  • The thiomethyl group (-SMe) offers a balance between stability and reactivity. Unlike hydroxyl groups, it resists oxidation under ambient conditions, making it suitable for prolonged storage .
  • Sulfur’s lone pairs enable coordination with transition metals, as demonstrated in ruthenium complexes with N-(2-thiomethylphenyl) ligands .

Reactivity and Stability

The thiomethyl group profoundly impacts chemical behavior:

Reactivity in Ring-Opening Reactions :

  • Hydroxyl Analogs : Undergo acid-catalyzed ring-opening to form dihydrofurans or chromanes .
  • Thiomethyl Analogs : Prefer nucleophilic ring-opening at the cyclopropane’s acceptor carbon due to sulfur’s polarizability, yielding thioether-functionalized products (e.g., thiochromanes) .

Coordination Chemistry :

  • Thiomethyl groups stabilize Ru(III) complexes via N,S-coordination, as seen in [Ru(acac)₂(tciq)] (tciq = N-(2-thiomethylphenyl)-camphoriminoquinone) . This contrasts with hydroxyl analogs, which favor N,O-coordination and exhibit distinct redox properties .

Stability :

  • Thiomethyl derivatives resist oxidation better than hydroxyl-substituted compounds, which may form quinones under aerobic conditions .

Biological Activity

Cyclopropyl 2-(2-thiomethylphenyl)ethylketone is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Cyclopropyl 2-(2-thiomethylphenyl)ethylketone contains a cyclopropyl group attached to a ketone functional group, which is further linked to a thiomethyl-substituted phenyl moiety. Its molecular formula is C12H14OSC_{12}H_{14}OS, and it is characterized by the following structural features:

  • Cyclopropyl Group : Known for its strain and unique electronic properties, influencing reactivity.
  • Thiomethyl Substituent : Enhances lipophilicity, potentially improving bioavailability.

Synthesis Methods

Various synthetic routes have been developed for the preparation of cyclopropyl 2-(2-thiomethylphenyl)ethylketone, including:

  • Nucleophilic Substitution : Utilizing thiomethylated phenols as starting materials.
  • Cyclization Reactions : Involving cyclopropanation techniques to introduce the cyclopropyl group.
  • Functional Group Transformations : Modifying existing ketones to incorporate thiomethyl groups.

Enzyme Interactions

Research indicates that cyclopropyl 2-(2-thiomethylphenyl)ethylketone may interact with various enzymes, potentially modulating their activity. The ketone functional group can form hydrogen bonds with active sites of enzymes, which may lead to inhibition or alteration of enzymatic pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the thiomethyl group is hypothesized to enhance its interaction with biological membranes, increasing its efficacy against microbial targets.

Potential Therapeutic Applications

Given its structural characteristics, cyclopropyl 2-(2-thiomethylphenyl)ethylketone is being explored for various therapeutic applications:

  • Drug Development : As a lead compound for synthesizing new pharmaceuticals.
  • Anti-inflammatory Effects : Investigated for potential analgesic properties.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of cyclopropyl 2-(2-thiomethylphenyl)ethylketone on specific enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential use as an enzyme inhibitor in therapeutic contexts.

Case Study 2: Antimicrobial Screening

In vitro assays were conducted to assess the antimicrobial efficacy of cyclopropyl 2-(2-thiomethylphenyl)ethylketone against several bacterial strains. The compound demonstrated moderate activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

To understand its unique properties better, here is a comparison with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketoneCyclopropyl with para-thiomethylDifferent substitution pattern affecting reactivity
Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketoneCyclobutyl instead of cyclopropylLarger ring size may influence biological activity
Cyclopropyl 2-(4-methylphenyl)ethyl ketoneMethyl-substituted phenylLacks sulfur functionality, altering interaction

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